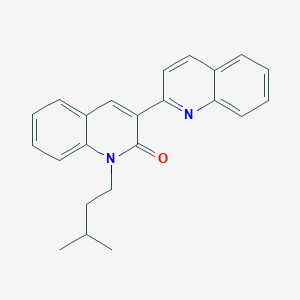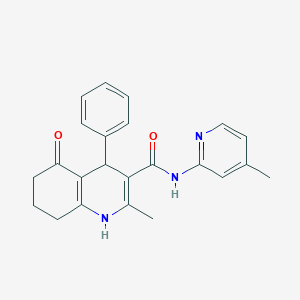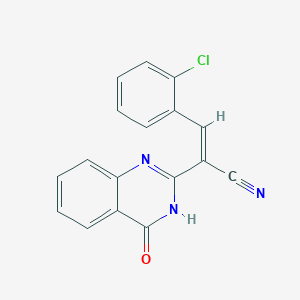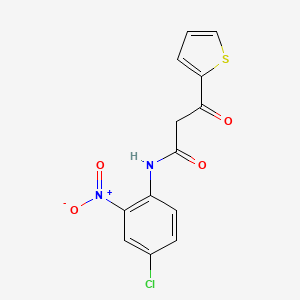
1'-(3-methylbutyl)-2,3'-biquinolin-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a quinoline moiety linked to another quinoline unit via a 3-methylbutyl chain. The compound’s distinct structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-methylbutyl)-2,3’-biquinolin-2’(1’H)-one typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline units, followed by their coupling through a 3-methylbutyl linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline units to dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline rings, introducing various substituents such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in chloroform.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines.
Applications De Recherche Scientifique
1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1’-(3-methylbutyl)-2,3’-biquinolin-2’(1’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
2,3’-Biquinolin-2’(1’H)-one: Lacks the 3-methylbutyl chain, resulting in different chemical properties.
1’-(3-Methylbutyl)-2,3’-biquinolin-4’(1’H)-one: Similar structure but with a different substitution pattern on the quinoline rings.
Uniqueness: 1’-(3-Methylbutyl)-2,3’-biquinolin-2’(1’H)-one is unique due to its specific substitution pattern and the presence of the 3-methylbutyl linker. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H22N2O |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(3-methylbutyl)-3-quinolin-2-ylquinolin-2-one |
InChI |
InChI=1S/C23H22N2O/c1-16(2)13-14-25-22-10-6-4-8-18(22)15-19(23(25)26)21-12-11-17-7-3-5-9-20(17)24-21/h3-12,15-16H,13-14H2,1-2H3 |
Clé InChI |
LYCRIWDZAJEPFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C2=CC=CC=C2C=C(C1=O)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11649314.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)


![3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11649368.png)
![(5E)-3-(1,3-benzodioxol-5-yl)-6-hydroxy-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11649375.png)

![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11649402.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649409.png)
